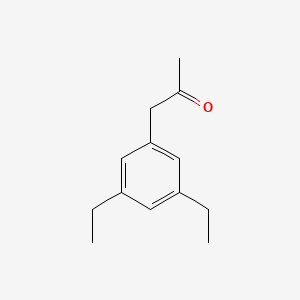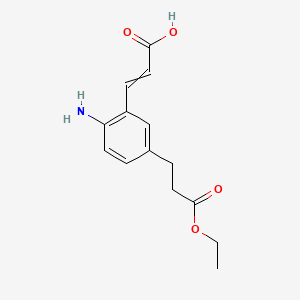![molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Epiestriol involves the hydroxylation of estradiol at the 16β position. This can be achieved through various chemical reactions, including the use of specific catalysts and reagents to ensure the hydroxyl group is added at the correct position .
Industrial Production Methods
Industrial production of 16-Epiestriol typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) to ensure the compound’s purity is greater than 93% .
Analyse Des Réactions Chimiques
Types of Reactions
16-Epiestriol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Epiestriol, which can have different biological activities and properties .
Applications De Recherche Scientifique
16-Epiestriol has a wide range of scientific research applications, including:
Mécanisme D'action
16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can regulate gene transcription, leading to the formation of messenger RNA and the production of specific proteins that express its biological effects . Additionally, its anti-inflammatory properties are thought to be mediated through pathways that do not involve glycogenic activity .
Comparaison Avec Des Composés Similaires
16-Epiestriol is similar to other estrogens like estriol and estradiol but has unique properties that distinguish it from these compounds. For example, unlike estriol, 16-Epiestriol has significant anti-inflammatory properties without glycogenic activity . Similar compounds include:
Estriol: 16α-hydroxy-17β-estradiol
Estradiol: 17β-estradiol
17α-Epiestriol: Another epimer of estriol.
These compounds share structural similarities but differ in their biological activities and therapeutic potentials.
Propriétés
Formule moléculaire |
C18H24O3 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
Clé InChI |
PROQIPRRNZUXQM-KXGAMWBWSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




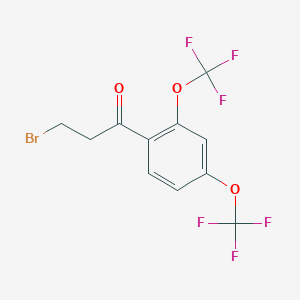
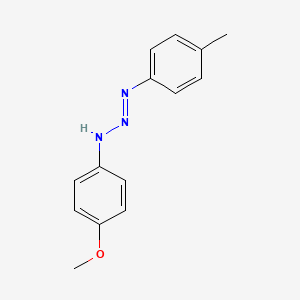
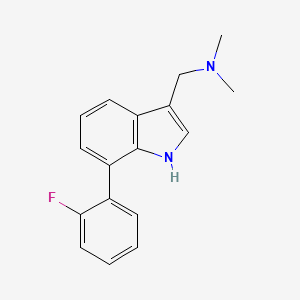
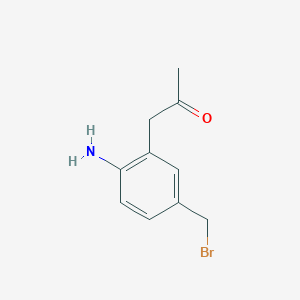
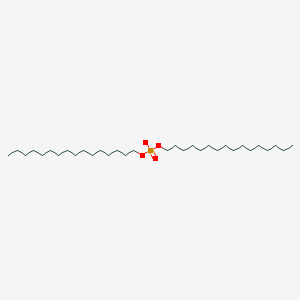
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)

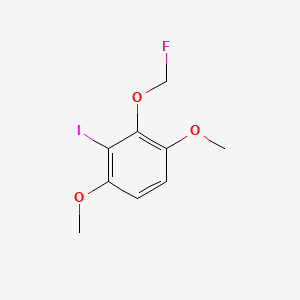
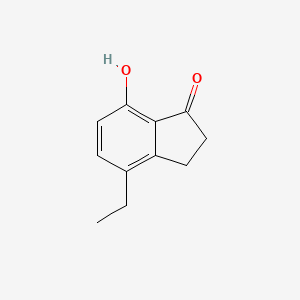
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)
